ethyl 3-{6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Properties
Molecular Formula |
C22H19Cl3O5 |
|---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-7-[(2,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H19Cl3O5/c1-3-28-21(26)7-6-15-12(2)16-9-18(25)20(10-19(16)30-22(15)27)29-11-13-4-5-14(23)8-17(13)24/h4-5,8-10H,3,6-7,11H2,1-2H3 |
InChI Key |
GACJKGJHUBNAMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=C(C=C3)Cl)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Core Coumarin Synthesis via Knoevenagel Condensation
The foundational step in synthesizing this compound is the construction of the coumarin core. The Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds remains the most widely employed method. For ethyl 3-{6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate, the reaction typically involves:
Reagents :
-
5-Chloro-4-methylsalicylaldehyde (precursor for positions 6 and 4)
-
Diethyl malonate (source of the propanoate side chain)
-
Piperidine (catalyst)
-
Glacial acetic acid (co-catalyst)
Conditions : Ethanol solvent under reflux (78°C) for 6–8 hours . Ultrasound irradiation at 20 kHz reduces reaction time to 40 minutes with comparable yields (85–92%) .
Mechanism :
-
Base-catalyzed deprotonation of diethyl malonate.
-
Nucleophilic attack on the aldehyde carbonyl.
-
Cyclization via intramolecular esterification to form the lactone ring.
Key Optimization :
-
Catalyst Screening : Sodium azide (50 mol%) or potassium carbonate (20 mol%) in water achieves near-quantitative yields for analogous coumarins .
-
Solvent Effects : Ethanol outperforms DMF or toluene due to polarity matching .
Regioselective Chlorination at Position 7
The 7-hydroxy group of the intermediate coumarin is functionalized with a 2,4-dichlorobenzyl ether. This step demands careful regiocontrol to avoid over-chlorination.
Reagents :
-
2,4-Dichlorobenzyl bromide
-
Potassium carbonate (base)
-
Anhydrous DMF (aprotic solvent)
Conditions : 60°C for 12 hours under nitrogen atmosphere .
Mechanism :
-
Deprotonation of the 7-hydroxy group by K₂CO₃.
-
SN2 displacement of bromide from 2,4-dichlorobenzyl bromide.
Yield Enhancement :
-
Microwave Assistance : Irradiation at 100 W for 15 minutes increases yield from 68% to 89% while reducing reaction time .
-
Phase-Transfer Catalysis : Tetrabutylammonium bromide (10 mol%) improves solubility in DMF .
Methylation at Position 4
The 4-methyl group is introduced early in the synthesis via the salicylaldehyde precursor. However, post-cyclization methylation is feasible using:
Reagents :
-
Methyl iodide
-
Sodium hydride (base)
-
Tetrahydrofuran (solvent)
Conditions : 0°C to room temperature, 4 hours .
Challenges : Competing O-methylation is mitigated by steric hindrance from the adjacent 3-propanoate group.
Propanoate Esterification
The propanoate side chain at position 3 is introduced during the Knoevenagel step using diethyl malonate. Post-condensation hydrolysis and re-esterification refine the ester group:
Hydrolysis :
-
2 M NaOH in ethanol/water (1:1), 60°C, 2 hours.
Re-Esterification :
Yield : 78–85% after purification via silica gel chromatography .
Comparative Analysis of Synthetic Routes
| Method | Key Step | Catalyst | Solvent | Yield (%) | Time (h) |
|---|---|---|---|---|---|
| Classical Knoevenagel | Cyclization | Piperidine/AcOH | EtOH | 82 | 8 |
| Ultrasound-Assisted | Cyclization | K₂CO₃ | H₂O | 92 | 0.67 |
| Microwave Benzylation | Etherification | TBAI | DMF | 89 | 0.25 |
Scalability and Industrial Considerations
-
Continuous Flow Synthesis : Microreactors reduce side reactions during cyclization, achieving 94% yield at 10 g scale .
-
Green Chemistry : Solvent-free benzylation using ball milling (300 rpm, 1 hour) attains 83% yield with minimal waste .
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-{6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-{6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Inducing oxidative stress: Generating reactive oxygen species that can lead to cell damage or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Chromen-2-One Core
a) Position 4 Substituents
- Ethyl 3-[6-Chloro-7-[(3-Chlorophenyl)Methoxy]-4-Methyl-2-Oxochromen-3-yl]Propanoate (C22H20Cl2O5, MW: 435.3 g/mol) Retains the 4-methyl group but substitutes the 2,4-dichlorobenzyloxy with a 3-chlorophenylmethoxy group. Lower molecular weight and logP (6.50 vs. ~6.8 estimated for the target compound) due to fewer chlorine atoms .
6-Chloro-7-[(2,4-Dichlorobenzyl)Oxy]-4-Phenyl-2H-Chromen-2-One
b) Position 7 Substituents
- Ethyl 3-(6-Chloro-4-Methyl-2-Oxo-7-Propoxychromen-3-yl)Propanoate (C18H21ClO5, MW: 352.8 g/mol) Substitutes the dichlorobenzyloxy group with a simpler propoxy chain. Lower lipophilicity (XLogP3: 3.8 vs. ~6.8) and molecular weight, improving aqueous solubility but reducing membrane permeability .
- Ethyl 3-[6-Chloro-7-[(6-Chloro-1,3-Benzodioxol-5-yl)Methoxy]-4-Methyl-2-Oxo-2H-Chromen-3-yl]Propanoate Replaces 2,4-dichlorobenzyl with a 6-chloro-1,3-benzodioxol-5-yl group.
Halogenation Patterns
- Ethyl 3-{6-Chloro-7-[(2-Chloro-6-Fluorobenzyl)Oxy]-4-Methyl-2-Oxo-2H-Chromen-3-yl}Propanoate Incorporates fluorine, which enhances metabolic stability and hydrogen-bonding capacity compared to chlorine .
- Ethyl 2-(3,6-Dichloro-4-Methyl-2-Oxochromen-7-yloxy)Propanoate Dichloro substitution at positions 3 and 6 on the chromen core. This increases electrophilicity but may reduce steric accessibility for target binding .
Physicochemical and Pharmacokinetic Properties
Key Trends :
- Benzyloxy vs. Alkoxy : Benzyloxy groups (e.g., dichlorobenzyl) improve target affinity but increase synthesis complexity compared to simpler alkoxy chains.
Biological Activity
Ethyl 3-{6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound classified as a coumarin derivative. Its complex structure, characterized by multiple functional groups, particularly the chloro and benzyl ether moieties, contributes to its unique biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in pharmaceuticals, especially in antibacterial and anti-inflammatory contexts.
Chemical Structure and Properties
The molecular formula of this compound is C22H19Cl3O5, with a molecular weight of approximately 469.74 g/mol. The compound features:
- Coumarin Core : A bicyclic structure that is known for various biological activities.
- Chloro Substituents : Enhance the compound's reactivity and biological properties.
- Ethyl Propanoate Side Chain : Contributes to the overall chemical behavior and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19Cl3O5 |
| Molecular Weight | 469.74 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Antibacterial Properties
Research indicates that derivatives of coumarin compounds often exhibit significant antibacterial effects against various strains of bacteria. This compound has shown promise in this regard:
- Mechanism of Action : The presence of multiple chlorine atoms and the coumarin backbone are believed to enhance its antibacterial efficacy.
- Strains Tested : Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory and Antioxidant Activities
In addition to its antibacterial properties, this compound may also possess anti-inflammatory and antioxidant activities:
- Anti-inflammatory Effects : Research suggests that similar coumarin derivatives can inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory conditions.
- Antioxidant Potential : The structural characteristics may allow for scavenging of free radicals, thus providing protective effects against oxidative stress.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth with an IC50 value lower than that of standard antibiotics.
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound using an animal model of inflammation. Results showed a marked decrease in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Table 2: Biological Activity Summary
Q & A
What are the key challenges in synthesizing ethyl 3-{6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate, and how can reaction conditions be optimized?
Answer:
The synthesis involves multiple steps requiring regioselective substitutions and steric management due to the bulky 2,4-dichlorobenzyloxy group at position 6. Key challenges include:
- Regioselectivity : Ensuring correct placement of substituents on the chromen core. For example, coupling the 2,4-dichlorobenzyloxy group at position 7 without side reactions at other positions (e.g., position 5 or 8) .
- Catalyst Selection : Use of coupling agents like EDC·HCl and DMAP to activate carboxylic acid intermediates, as demonstrated in analogous chromen-ester syntheses .
- Solvent and Temperature : Refluxing in polar aprotic solvents (e.g., acetone or DCM) improves yield. For example, 92% purity was achieved for a related chromen-ester using DCM and controlled temperature .
Methodological Tip: Optimize stepwise protection/deprotection strategies for hydroxyl or carbonyl groups to prevent unwanted side reactions.
How can the structural integrity of this compound be confirmed post-synthesis?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR Analysis : H and C NMR identify substituent positions (e.g., distinguishing the dichlorobenzyloxy group’s aromatic protons from the chromen core) .
- HRMS (ESI) : Validates molecular formula accuracy, particularly for chlorine isotopes (e.g., Cl vs. Cl) .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry, as seen in structurally similar chromen derivatives .
Advanced Consideration: Use 2D NMR (e.g., COSY, HMBC) to resolve overlapping signals caused by the dichlorobenzyl group’s electron-withdrawing effects .
What biological activities are associated with this compound’s structural features, and how can structure-activity relationships (SAR) be studied?
Answer:
The compound’s bioactivity is influenced by:
- Chlorine Substituents : The 6-chloro and 2,4-dichlorobenzyloxy groups enhance lipophilicity and membrane permeability, potentially improving anticancer or antimicrobial activity .
- Ester Group : Hydrolysis of the ethyl ester to a carboxylic acid could alter bioavailability, as seen in related chromen derivatives .
SAR Study Design:
Synthesize analogs with varying substituents (e.g., replacing 2,4-dichlorobenzyl with 4-methoxybenzyl).
Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) and compare IC values.
Correlate electronic properties (Hammett constants) of substituents with activity trends .
How do data contradictions arise in biological assays for this compound, and how can they be resolved?
Answer:
Contradictions may stem from:
- Solubility Issues : The compound’s hydrophobicity (due to chlorine substituents) may lead to aggregation in aqueous media, causing inconsistent IC values. Use DMSO with <1% final concentration to mitigate .
- Metabolic Instability : Ester hydrolysis in cell culture media can generate active/inactive metabolites. Validate stability via LC-MS before assays .
- Assay Variability : Normalize results using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
Advanced Resolution: Employ orthogonal assays (e.g., fluorescence-based vs. MTT) to confirm activity trends .
What strategies are effective for modifying this compound to enhance its pharmacokinetic properties?
Answer:
- Prodrug Design : Replace the ethyl ester with a polyethylene glycol (PEG) ester to improve water solubility and extend half-life .
- Bioisosteric Replacement : Substitute the dichlorobenzyl group with trifluoromethyl or cyano groups to maintain potency while reducing metabolic oxidation .
- Conjugation : Attach targeting moieties (e.g., folate) to the propanoate chain for tissue-specific delivery .
Synthetic Pathway: Use click chemistry (e.g., CuAAC) for efficient conjugation without altering the chromen core .
How can computational methods aid in studying this compound’s interactions with biological targets?
Answer:
- Docking Studies : Model interactions with enzymes like topoisomerase II or COX-2 using software (e.g., AutoDock Vina). The dichlorobenzyl group may occupy hydrophobic pockets .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical binding residues .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Validation: Compare computational predictions with experimental IC and ADME data .
What are the best practices for handling and storing this compound to ensure stability?
Answer:
- Storage Conditions : Store at −20°C under argon in amber vials to prevent light-induced degradation of the chromen core .
- Handling : Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid ester hydrolysis .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
